molecular formula C22H18O B13745569 2,4-Distyrylphenol CAS No. 2012-21-7

2,4-Distyrylphenol

Cat. No.: B13745569
CAS No.: 2012-21-7
M. Wt: 298.4 g/mol
InChI Key: CRPRNPDCERQCDS-NOVYJZLUSA-N
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Description

Contextualization within the Class of Conjugated Phenols and Styryl Derivatives

2,4-Distyrylphenol belongs to the broader class of styrylphenols, which are themselves a subset of conjugated phenols. This classification is defined by the presence of at least one styryl group (a vinylbenzene moiety) attached to a phenol (B47542) ring. The defining feature of this class is the electronic conjugation between the aromatic phenol ring, the vinylic double bond of the styryl group, and the styryl's own phenyl ring. This extended π-system is responsible for the characteristic spectroscopic and electronic properties of these compounds.

The phenol component provides a reactive site through its hydroxyl group, which can be easily deprotonated or functionalized, and it influences the electronic nature of the aromatic ring. The styryl substituents significantly extend the conjugation, which typically leads to a bathochromic (red) shift in the molecule's absorption and emission spectra compared to simple phenols. This extended conjugation is a cornerstone of their utility in optical applications.

Commercially, mixtures containing mono-, di-, and tri-styrenated phenols are produced through the condensation reaction of phenol with styrene (B11656) and are widely used as antioxidants and stabilizers in the plastics and rubber industries. ontosight.ai These styrenated phenols are valued for their non-staining and non-discoloring nature, making them suitable for white or light-colored products. orgsyn.orgnih.gov Their efficacy as stabilizers stems from the phenolic hydroxyl group's ability to scavenge free radicals, thus preventing oxidative degradation of the polymer matrix.

Research Significance and Interdisciplinary Relevance within Materials Science and Organic Synthesis

The significance of this compound in research is multifaceted, bridging the disciplines of organic synthesis and materials science.

In Organic Synthesis, this compound serves as a versatile building block. The styryl groups are typically introduced onto the phenol ring via classic olefination methods such as the Wittig or Horner-Wadsworth-Emmons reactions, or through palladium-catalyzed cross-coupling reactions like the Heck reaction. These synthetic routes allow for the controlled construction of the extended π-system. The phenolic hydroxyl group offers a handle for further chemical modification, enabling the incorporation of the distyrylphenol unit into larger molecular frameworks or polymer backbones. This synthetic accessibility makes it an attractive intermediate for creating complex molecules with tailored properties.

In Materials Science, the unique properties of this compound make it a compound of high interest. Its inherent fluorescence has led to its investigation for use in fluorescent probes and sensors. ontosight.ai The ability to function as a stable, conjugated chromophore makes it a valuable intermediate in the production of advanced dyes and pigments. ontosight.ai

Perhaps its most significant potential application lies in the field of optoelectronics. The conjugated structure is conducive to charge transport, making molecules like this compound candidates for use in organic electronic devices. mdpi.com Specifically, it has been explored for its potential role in organic light-emitting diodes (OLEDs). ontosight.ai In OLEDs, such molecules can function within the emissive layer, where the recombination of charge carriers leads to the emission of light. The specific color and efficiency of this emission are directly related to the molecule's electronic structure. The ability to tune these properties through chemical modification of the this compound scaffold underscores its interdisciplinary importance. Furthermore, its role as a phenolic antioxidant suggests its utility as a stabilizing additive in high-performance polymers, protecting them from thermal and oxidative degradation during processing and use. nih.gov

Table 2: Potential Applications of this compound

Field Application Rationale
Materials Science Antioxidant/Stabilizer for Polymers Phenolic structure allows for scavenging of free radicals, preventing polymer degradation.
Intermediate for Dyes & Pigments Extended π-conjugation leads to absorption of visible light, imparting color. ontosight.ai
Fluorescent Probes Inherent fluorescence properties allow for detection of other molecules or ions. ontosight.ai
Organic Electronics Organic Light-Emitting Diodes (OLEDs) Conjugated system supports charge transport and electroluminescence. ontosight.ai
Organic Synthesis Synthetic Intermediate Serves as a foundational building block for more complex functional molecules. ontosight.ai

This table summarizes the key research and application areas for this compound based on its chemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2012-21-7

Molecular Formula

C22H18O

Molecular Weight

298.4 g/mol

IUPAC Name

2,4-bis[(E)-2-phenylethenyl]phenol

InChI

InChI=1S/C22H18O/c23-22-16-14-20(12-11-18-7-3-1-4-8-18)17-21(22)15-13-19-9-5-2-6-10-19/h1-17,23H/b12-11+,15-13+

InChI Key

CRPRNPDCERQCDS-NOVYJZLUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=C(C=C2)O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=C(C=C2)O)C=CC3=CC=CC=C3

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,4 Distyrylphenol

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 2,4-Distyrylphenol, providing an exact measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the compound's elemental formula, a critical first step in its identification. For this compound (C₂₂H₁₈O), the expected monoisotopic mass is 298.1358 u. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this value with high accuracy (typically within 5 ppm), unequivocally distinguishing it from other compounds with the same nominal mass but different elemental compositions.

In practical applications, this compound may be part of a complex mixture, such as a synthetic reaction output or a natural extract. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for analyzing such mixtures. nih.gov The liquid chromatography component separates the components of the mixture based on their physicochemical properties (e.g., polarity) before they enter the mass spectrometer.

A reversed-phase high-performance liquid chromatography (HPLC) column (e.g., a C18 column) would effectively separate this compound from other stilbenoids and potential isomers. researchgate.net The separation is based on differential partitioning between the nonpolar stationary phase and a polar mobile phase. The retention time of this compound would be characteristic under specific chromatographic conditions (e.g., mobile phase composition, flow rate, and temperature), allowing for its identification and quantification in a mixture. Coupling the LC system to an electrospray ionization (ESI) mass spectrometer allows for the sensitive detection and confirmation of the compound's identity as it elutes from the column. researchgate.net

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov This technique is crucial for distinguishing between isomers and confirming the specific connectivity of the molecule. For this compound, the molecular ion ([M-H]⁻ at m/z 297.1285 in negative ion mode) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation pattern is predictable based on the structure, which consists of a central phenol (B47542) ring and two styryl substituents. The fragmentation of related stilbenoids like resveratrol (B1683913) often involves cleavages of the stilbene (B7821643) bridges and losses of small neutral molecules. researchgate.net A plausible fragmentation pathway for this compound would involve initial cleavage at the vinylic bonds, leading to the loss of phenyl or styryl moieties.

Table 1: Predicted Tandem MS Fragmentation of this compound ([M-H]⁻)

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
297.1 220.1 C₆H₅ Loss of a phenyl radical
297.1 194.1 C₈H₇ Loss of a styryl radical
297.1 118.1 C₁₄H₁₁O Cleavage yielding a styryl-like fragment

Note: This table is predictive and based on the general fragmentation patterns of stilbenoids and phenols. Actual experimental results may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Through various 1D and 2D experiments, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the this compound molecule.

The ¹H NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, distinct signals are expected for the phenolic hydroxyl proton, the aromatic protons on the three phenyl rings, and the vinylic protons of the two styryl groups. The chemical shifts are influenced by the electronic effects of the substituents. The hydroxyl group and the styryl groups will deshield adjacent protons on the central phenol ring.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. This compound has 22 carbon atoms, but due to potential symmetry, fewer than 22 signals might be observed. The carbon attached to the hydroxyl group (C1) would appear significantly downfield, as would the other substituted aromatic carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Phenolic OH ~5.0-6.0 (broad s) - Shift is solvent and concentration dependent
Central Ring: H3 ~7.6-7.8 (d) ~130-132 Ortho to a styryl group
Central Ring: H5 ~7.3-7.5 (dd) ~118-120 Ortho to one styryl group, meta to another
Central Ring: H6 ~7.0-7.2 (d) ~115-117 Ortho to hydroxyl group
Styryl Vinylic Protons ~7.0-7.5 (m) ~125-130 Signals for 4 protons, likely overlapping
Terminal Phenyl Protons ~7.2-7.6 (m) ~126-129 Signals for 10 protons, complex multiplet
Central Ring: C1 - ~155-158 Attached to OH group
Central Ring: C2, C4 - ~135-140 Attached to styryl groups (quaternary)

Note: Predicted shifts are based on standard chemical shift ranges for phenols and stilbenes and are relative to Tetramethylsilane (TMS). pdx.edudocbrown.info Actual values may vary depending on the solvent and experimental conditions.

While 1D NMR provides essential information, 2D NMR experiments are required to unambiguously assign all signals and confirm the molecular structure. science.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment reveals proton-proton couplings. It would show correlations between adjacent aromatic protons on the same ring (e.g., H5 and H6 on the central ring) and between the two vinylic protons within each styryl group. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the chemical shifts of protonated carbons by linking the assigned proton signals from the COSY to their corresponding carbon signals. youtube.com

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net These techniques are complementary and together provide a comprehensive vibrational fingerprint of this compound.

The spectrum would be dominated by vibrations characteristic of the phenol and stilbene moieties:

O-H Stretch: A broad band in the IR spectrum around 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl group. The broadness indicates hydrogen bonding.

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.

C=C Stretches: Strong absorptions in the 1500-1650 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon double bonds in the aromatic rings and the vinylic bridges of the styryl groups. The trans-vinylic C=C stretch in stilbene derivatives is often observed as a strong band in the Raman spectrum around 1630 cm⁻¹. acs.org

C-O Stretch: A strong band in the IR spectrum, typically around 1200-1260 cm⁻¹, is indicative of the phenol C-O stretching vibration.

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
O-H Stretch (H-bonded) 3200 - 3600 Strong, Broad Weak
Aromatic C-H Stretch 3000 - 3100 Medium, Sharp Medium
Vinylic C-H Stretch 3010 - 3040 Medium, Sharp Medium
Aromatic C=C Stretch 1450 - 1600 Medium to Strong Strong
Vinylic C=C Stretch 1620 - 1650 Variable Strong
Phenolic C-O Stretch 1200 - 1260 Strong Weak
Trans-Vinylic C-H Bend 960 - 980 Strong Weak

Note: This table is based on established group frequencies from sources on phenol and stilbene spectroscopy. researchgate.netnist.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. The presence of the hydroxyl (-OH) group on the phenol ring would likely result in a broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl and styryl groups would appear around 3000-3100 cm⁻¹. The carbon-carbon double bond (C=C) stretching of the styryl groups would be observed in the 1600-1650 cm⁻¹ region. Additionally, characteristic peaks for the aromatic ring C=C stretching would be expected between 1450 and 1600 cm⁻¹. Bending vibrations for C-H bonds in the aromatic rings would also be present in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to non-polar bonds. The Raman spectrum of this compound would be expected to exhibit strong signals for the aromatic ring vibrations and the C=C stretching of the styryl groups due to their high polarizability. The symmetric stretching of the aromatic rings would likely produce a prominent peak. The trans-alkene C=C stretching of the styryl groups would also be a characteristic and strong band.

Electronic Spectroscopy for Photophysical Response Mechanisms

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended conjugation in this compound, involving the phenol ring and two styryl groups, is expected to result in strong absorption in the UV region. The primary electronic transitions would likely be π → π* transitions associated with the conjugated system. The position of the maximum absorption (λmax) would be influenced by the solvent polarity. It is anticipated that this compound would exhibit a significant absorption band, likely in the range of 300-400 nm, characteristic of highly conjugated systems.

Fluorescence and Luminescence Spectroscopy for Emission Characteristics

This compound is known to possess fluorescent properties. ontosight.ai Upon absorption of UV light, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting light, a process known as fluorescence. The emission spectrum would show a peak at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). The fluorescence intensity and the exact emission wavelength would be dependent on factors such as the solvent, temperature, and pH. The extended π-conjugation in the molecule is a key factor contributing to its fluorescence.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for separating it from potential isomers (such as 2,6-distyrylphenol or 3,5-distyrylphenol) and byproducts from its synthesis. A reversed-phase HPLC method would likely be effective, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase (such as a mixture of acetonitrile (B52724) or methanol (B129727) and water). The separation would be based on the differential partitioning of the analytes between the stationary and mobile phases. The retention time of this compound would be a key parameter for its identification and quantification. Gradient elution, where the composition of the mobile phase is changed over time, could be employed to achieve better separation of a complex mixture of related compounds.

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds, making it well-suited for the characterization of this compound. This methodology leverages the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column to achieve separation based on differences in boiling points and analyte-stationary phase interactions. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both qualitative identification and quantitative analysis of this compound and its related isomers.

Commercial styrenated phenol products are typically mixtures containing mono-, di-, and tri-styrenated phenols, and gas chromatography is a principal method for determining the composition of these mixtures. rubbermalaysia.comwrchem.com The analysis of this compound often occurs in the broader context of characterizing these technical-grade styrenated phenol antioxidants or in the analysis of polymer additives and environmental samples.

Methodology and Instrumentation

The GC analysis of phenolic compounds, including this compound, generally involves a gas chromatograph equipped with a capillary column, an injector, and a detector. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity to hydrocarbons, while a mass spectrometer (MS) is employed for definitive identification based on mass spectra. epa.gov

For the analysis of structurally similar synthetic phenolic antioxidants, a common approach involves using a gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS). diva-portal.org This setup enhances selectivity and sensitivity, which is crucial for analyzing complex matrices. Typical instrument parameters for the analysis of phenolic compounds are detailed in the tables below. While specific retention times for this compound are not widely published, the conditions used for similar phenolic antioxidants provide a strong basis for method development.

Table 1: Illustrative GC-MS Instrumental Parameters for Phenolic Antioxidant Analysis

ParameterSetting
Gas Chromatograph Thermo Scientific Trace 1300 GC
Mass Spectrometer TSQ 9000 Triple Quadrupole MS
Injection Mode Programmed Temperature Vaporizing (PTV)
Injection Volume 1 µL
Injector Temperature Program Initial: 60°C (hold 0.05 min), Ramp: 10°C/s to 260°C (hold 0.2 min), then 10°C/min to 300°C (hold 1 min)
Column Type Agilent J&W DB-35
Column Dimensions 30 m x 0.250 mm ID, 0.25 µm film thickness
Data derived from a study on synthetic phenolic antioxidants and presented as a representative example. diva-portal.org

The temperature program of the GC oven is critical for achieving good separation of the components in a mixture. A representative oven temperature program for the analysis of phenolic compounds is provided below.

Table 2: Example GC Oven Temperature Program

StepTemperature (°C)Hold Time (min)
Initial 601.0
Ramp 1 10°C/min to 200°C0.0
Ramp 2 5°C/min to 250°C0.0
Ramp 3 20°C/min to 300°C5.0
This table illustrates a typical temperature program for the analysis of phenolic compounds. diva-portal.org

Derivatization

For certain phenolic compounds, a derivatization step may be necessary prior to GC analysis to increase their volatility and improve peak shape. chula.ac.th This involves chemically modifying the polar hydroxyl group. However, for many synthetic phenolic antioxidants, direct analysis without derivatization is feasible and preferred for its simplicity. dphen1.com

Research Findings

Research on the GC analysis of styrenated phenols primarily focuses on quantifying the different substitution levels (mono-, di-, tri-styrenated) in commercial antioxidant mixtures. For instance, a study on the simultaneous analysis of bisphenol A and its analogs, including the structurally similar 2,4-bis-(dimethylbenzyl)phenol, employed a GC-MS method with a nonpolar poly(dimethylsiloxane) column. dphen1.com The elution order in this study was found to correlate with the molecular weight of the analytes. dphen1.com

Computational and Theoretical Investigations of 2,4 Distyrylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2,4-distyrylphenol at the atomic level. These methods allow for the precise determination of its electronic landscape and reactivity patterns.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is frequently employed to predict the ground state geometries and energetics of molecules like this compound. nih.govmdpi.com DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set like 6-311++G**, can determine various electronic and energetic descriptors. nih.gov These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, ionization potential, and electron affinity. nih.gov

The optimized molecular geometry derived from DFT calculations provides a detailed picture of bond lengths, bond angles, and dihedral angles in the most stable conformation of the molecule. karazin.ua For phenolic compounds, DFT has been used to study their structural and spectral properties, providing insights into their chemical behavior. mdpi.com The calculated electronic properties, such as the HOMO and LUMO energy gap, are crucial for understanding the kinetic stability and reactivity of the molecule. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.

Calculated DFT Parameters for a Phenolic Derivative
ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
Energy Gap (ΔE)4.4 eV
Ionization Potential (I)6.2 eV
Electron Affinity (A)1.8 eV

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org These simulations can provide detailed information about the conformational changes of this compound and its interactions with solvent molecules. By simulating the molecule in a solvent box, typically with explicit solvent molecules, MD can reveal how the solvent affects the molecule's structure and dynamics. nih.gov

The stability of molecular complexes and the interactions between different components can be validated through MD simulations. frontiersin.org For instance, simulations can show how a molecule like this compound might aggregate or how it interacts with other molecules in a solution. rsc.org The analysis of radial distribution functions (RDFs) from MD simulations can elucidate the structure and phase behavior of the system. rsc.org Furthermore, MD is used to explore the stability of ligand-receptor complexes, which is crucial in drug design and understanding biological interactions. frontiersin.org

Photophysical Property Predictions and Excited State Dynamics Modeling

The photophysical properties of this compound, which describe how the molecule interacts with light, can be predicted and modeled using computational techniques. These methods are essential for understanding its absorption, emission, and the dynamics of its excited states.

Time-Dependent DFT (TD-DFT) for Absorption and Emission Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excitation energies and predicting the absorption and emission spectra of molecules. mdpi.com By applying TD-DFT, researchers can simulate the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. redalyc.orgnih.gov

TD-DFT calculations can elucidate the nature of these transitions, such as whether they are π-π* or n-π* transitions, and can also characterize them as having intraligand charge transfer (ICT) character. redalyc.org The accuracy of TD-DFT predictions can be influenced by the choice of functional and basis set, and results are often compared with experimental data to validate the computational methodology. mdpi.comredalyc.org For many organic chromophores, TD-DFT provides a good balance between computational cost and accuracy for predicting their optical properties. mdpi.com

Predicted Absorption and Emission Wavelengths for a Terpyridine-Phenol Compound using TD-DFT
TransitionCalculated Wavelength (nm)Experimental Wavelength (nm)Character
S0 → S1 Absorption311330-410 (weak)Intraligand Charge Transfer (ICT)
S0 → S2 Absorption299286 (intense)π-π*
S1 → S0 Emission--ICT

Investigation of Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. researchgate.net This process is crucial in determining the photophysical properties of many organic molecules. newiridium.com Computational studies can investigate the mechanism of ICT, including whether it occurs in a planar (PICT) or twisted (TICT) conformation. rsc.org

Theoretical calculations can help to understand the factors that influence ICT, such as solvent polarity and molecular structure. newiridium.comrsc.org For example, in polar solvents, the emission is often from a charge-transfer state, which is more stabilized than the locally excited state. rsc.org The investigation of ICT mechanisms is important for the design of molecules with specific fluorescence properties for applications in sensors and organic light-emitting diodes (OLEDs). researchgate.netnih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful framework for understanding the intricate reaction mechanisms through which phenolic compounds, such as this compound (2,4-DSP), exert their effects. Theoretical studies, particularly those employing Density Functional Theory (DFT), allow for a detailed examination of the thermodynamics and kinetics of antioxidant processes at the molecular level. This approach is crucial for predicting the dominant reaction pathways under various physiological and chemical conditions.

The antioxidant activity of a phenolic compound is primarily attributed to its ability to neutralize free radicals. This process can occur through several competing mechanisms, with the most prominent being:

Hydrogen Atom Transfer (HAT): The phenolic antioxidant directly donates its hydroxyl hydrogen atom to a free radical. ArOH + R• → ArO• + RH

Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process. First, an electron is transferred from the antioxidant to the free radical, forming a radical cation and an anion. This is followed by the transfer of a proton from the radical cation to the anion. ArOH + R• → [ArOH]•+ + R⁻ → ArO• + RH

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is also a two-step process, typically favored in polar solvents. The phenol (B47542) first deprotonates to form a phenoxide anion, which then donates an electron to the free radical. ArOH ⇌ ArO⁻ + H⁺ ArO⁻ + R• → ArO• + R⁻

To determine the viability and favorability of these pathways for this compound, computational models are used to calculate key thermodynamic parameters. These calculations are often performed using the M06-2X functional with a 6-311++G(d,p) basis set, incorporating a solvent model like the SMD (Solvation Model based on Density) to simulate different environments (e.g., non-polar like benzene (B151609) and polar like water).

The primary thermodynamic descriptors calculated are:

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the O-H bond. A lower BDE indicates a more favorable HAT mechanism.

Ionization Potential (IP): The energy required to remove an electron from the phenol. A lower IP facilitates the initial step of the SET-PT mechanism.

Proton Dissociation Enthalpy (PDE): The enthalpy change for the deprotonation of the phenol radical cation, the second step in SET-PT.

Proton Affinity (PA): The negative of the enthalpy change for the deprotonation of the parent phenol. A lower PA indicates a more favorable initial step for the SPLET mechanism.

Electron Transfer Enthalpy (ETE): The enthalpy change for the electron donation from the phenoxide anion, the second step in SPLET.

Detailed computational studies on this compound have yielded the thermodynamic values summarized in Table 1.

Table 1: Calculated Thermodynamic Parameters for this compound Antioxidant Mechanisms Values are presented in kcal/mol. Calculations based on DFT (M06-2X/6-311++G(d,p)) methodology.

ParameterMechanismGas PhaseBenzene (Non-polar)Water (Polar)
BDEHAT84.186.286.1
IPSET-PT175.7166.4125.1
PDESET-PT190.1179.363.9
PASPLET334.7323.7251.7
ETESPLET22.526.571.4

Analysis of Findings:

In the gas phase and non-polar solvents (Benzene): The BDE (84.1–86.2 kcal/mol) is significantly lower than the IP (166.4–175.7 kcal/mol). This large difference indicates that the energy barrier for direct hydrogen atom donation (HAT) is much lower than that for the initial electron transfer step of SET-PT. Therefore, the HAT mechanism is predicted to be the overwhelmingly dominant pathway for this compound in non-polar environments.

In polar solvents (Water): The polarity of the solvent drastically lowers the IP (125.1 kcal/mol) and PA (251.7 kcal/mol) due to the stabilization of charged species (ions). While the BDE remains relatively constant, the energetics of the SPLET pathway become highly competitive. The deprotonation of 2,4-DSP to its phenoxide anion is greatly facilitated in water, making the subsequent electron transfer a viable route. The SET-PT mechanism remains thermodynamically unfavorable compared to both HAT and SPLET.

Beyond thermodynamics, kinetic analysis provides further insight. The reaction of this compound with a biologically relevant radical, the hydroperoxyl radical (•OOH), has been modeled to calculate activation free energies (ΔG‡) and rate constants (k).

Table 2: Calculated Kinetic Parameters for the Reaction of this compound with Hydroperoxyl Radical (•OOH) at 298.15 K Rate constants (k) are in M⁻¹s⁻¹.

SolventMechanismΔG‡ (kcal/mol)Rate Constant (k)
BenzeneHAT10.92.1 x 10³
SPLET29.21.3 x 10⁻⁹
WaterHAT12.72.1 x 10²
SPLET12.34.7 x 10²

Research into Applications and Functional Mechanisms of 2,4 Distyrylphenol

Mechanistic Studies of Antioxidant Activity and Radical Scavenging Pathways

The antioxidant capabilities of phenolic compounds, including 2,4-Distyrylphenol, are a significant area of study. The primary mechanisms by which these compounds neutralize harmful free radicals are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.com The efficiency of these mechanisms is intrinsically linked to the molecular structure of the antioxidant.

Electron Transfer Mechanisms in Inhibiting Oxidative Processes

The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the antioxidant to a free radical, a process that can be followed by proton transfer (SET-PT) or preceded by proton loss (SPLET). scirp.org The propensity of a phenolic antioxidant to participate in SET is quantified by its ionization potential (IP) and electron transfer enthalpy (ETE). scirp.orgfrontiersin.org A lower ionization potential indicates a greater ease of electron donation to a radical species.

The antioxidant process can be broken down into key steps:

Electron Transfer: The antioxidant donates an electron, forming a radical cation. scirp.org

Proton Transfer: The newly formed radical cation can then be deprotonated to form a phenoxyl radical. scirp.org

The effectiveness of an antioxidant is also influenced by the stability of the resulting phenoxide anion. A lower electron transfer enthalpy (ETE) value for the phenoxide anion signifies a more active species in the scavenging process. scirp.org Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in calculating these thermodynamic parameters (IP, PDE, PA, and ETE) to predict and understand the antioxidant behavior of phenolic compounds. frontiersin.orgnih.gov

Table 1: Key Thermodynamic Parameters in Antioxidant Mechanisms

Parameter Description Significance in Antioxidant Activity
BDE Bond Dissociation Enthalpy Lower BDE facilitates Hydrogen Atom Transfer (HAT). frontiersin.org
IP Ionization Potential Lower IP favors the Single Electron Transfer (SET) mechanism. scirp.org
PDE Proton Dissociation Enthalpy A lower PDE value indicates easier proton transfer. scirp.org
PA Proton Affinity Lower PA values suggest higher antioxidant potential in the SPLET mechanism. frontiersin.org
ETE Electron Transfer Enthalpy A lower ETE value for the phenoxide anion indicates greater activity. scirp.org

Role as a Hindered Phenol (B47542) in Polymer Stabilization

Hindered phenols are a crucial class of antioxidants used to protect polymers from degradation caused by thermo-oxidation and photo-oxidation. mdpi.comphantomplastics.com The bulky substituents ortho to the hydroxyl group, as is the case in this compound with its styryl groups, sterically hinder the phenolic proton. This structural feature is key to their stabilizing function.

These antioxidants work by interrupting the free-radical chain reactions that lead to polymer degradation. phantomplastics.com They can be incorporated into polymer matrices to enhance both processing stability and long-term durability. phantomplastics.com The effectiveness of a hindered phenol as a stabilizer can depend on the specific conditions; for instance, less hindered phenols may be more effective as melt stabilizers, while more hindered variants often provide better long-term stability in solid polymers. phantomplastics.com Research has explored grafting hindered phenol groups onto polymer backbones to create covalently bound stabilizers, which can improve their longevity and effectiveness, especially in applications where the polymer is in contact with solvents. mdpi.com

Investigation as an Intermediate in Advanced Materials Synthesis

The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules and materials with tailored properties. ontosight.ai Its phenolic and styryl functionalities offer reactive sites for further chemical modifications.

Polymerization and Copolymerization Research

The field of polymer science is continually seeking new monomers and intermediates to create polymers with novel properties. The principles of polymerization, including free-radical polymerization and copolymerization, are fundamental to this endeavor. researchgate.net Copolymerization, the process of combining two or more different monomers, allows for the creation of polymers with a wide range of properties. nih.govresearchgate.net

For instance, block copolymers, which consist of two or more homopolymer subunits linked by covalent bonds, can be synthesized using techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edu These materials often exhibit unique phase-separated morphologies, leading to interesting mechanical and physical properties. uni-mainz.de The synthesis of such advanced polymers often relies on functional intermediates that can initiate or participate in these controlled polymerization reactions.

Functionalization for Surfactant Development

Surfactants are molecules that lower the surface tension between two liquids or between a liquid and a solid. They are comprised of a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. The functional groups present in this compound, namely the polar hydroxyl group and the nonpolar styryl groups, provide a basis for its potential functionalization into surfactant-like molecules.

The synthesis of novel surfactants is an active area of research, driven by the need for molecules with specific properties for a wide range of applications. The ability to chemically modify a core structure like this compound allows for the tuning of the hydrophilic-lipophilic balance (HLB), a key parameter that determines a surfactant's behavior and suitability for a particular application.

Fundamental Studies of Light-Matter Interactions for Optoelectronic Applications

The interaction of light with materials is a fundamental area of physics and materials science with significant implications for the development of optoelectronic devices. compoundsemiconductor.netyale.edu Materials with interesting photophysical properties, such as fluorescence, are of particular interest. ontosight.aiscirp.org

The chemical structure of this compound, with its conjugated pi-system extending over the phenol ring and the two styryl groups, suggests that it may possess notable optical and fluorescent properties. ontosight.ai The absorption and emission of light by such molecules are governed by electronic transitions between different energy levels. mdpi.combeilstein-journals.org

Research in this area often involves measuring the UV-Vis absorption and photoluminescence (PL) spectra of the compound and its derivatives. beilstein-journals.orgbeilstein-journals.org Key parameters derived from these measurements include the maximum absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift. beilstein-journals.org These properties can be influenced by the molecular structure, including the presence of electron-donating or electron-withdrawing substituents. beilstein-journals.org The study of these light-matter interactions is crucial for assessing the potential of a compound for applications in devices like organic light-emitting diodes (OLEDs). ontosight.aiscirp.org

Table 2: Photophysical Properties of Interest for Optoelectronic Applications

Property Description Relevance to Optoelectronics
Absorption Spectrum The range of wavelengths of light that a molecule absorbs. Determines the excitation wavelengths for fluorescence and the material's suitability for light-harvesting applications. mdpi.com
Emission Spectrum The range of wavelengths of light that a molecule emits after excitation. Defines the color of the emitted light, crucial for displays and lighting. beilstein-journals.org
Fluorescence Quantum Yield The ratio of photons emitted to photons absorbed. A measure of the efficiency of the fluorescence process; higher values are desirable for bright emitters. beilstein-journals.org
Stokes Shift The difference in wavelength between the absorption and emission maxima. A larger Stokes shift is often beneficial as it reduces self-absorption and improves signal detection. beilstein-journals.org
Optical Band Gap The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A key parameter that influences the electronic and optical properties of a material. beilstein-journals.org

Research on Fluorescence Quantum Yields and Lifetimes

The photophysical properties of a molecule, specifically its fluorescence quantum yield and lifetime, are fundamental parameters that dictate its suitability for applications in areas like fluorescent probes, sensors, and optoelectronic devices. griffith.edu.au

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. georgijevic.net A value of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing maximum efficiency. The quantum yield is determined by the competition between radiative decay pathways (like fluorescence) and non-radiative decay pathways (such as internal conversion and intersystem crossing). georgijevic.net The relative quantum yield can be determined by comparing the integrated fluorescence intensity of a sample to that of a standard with a known quantum yield under identical experimental conditions. dokumen.pub For styryl-based compounds, the quantum yield is highly sensitive to the molecular structure and the presence of electron-donating or electron-withdrawing groups. unito.it

The fluorescence lifetime (τf) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and is typically on the order of nanoseconds. This parameter is often sensitive to the molecule's local environment, making it a valuable tool for studying molecular interactions. Fluorescence lifetime is measured using techniques like Time-Correlated Single Photon Counting (TCSPC), where the sample is excited by a short pulse of light and the decay of the subsequent fluorescence intensity over time is recorded. For a simple system with a single decay process, the intensity follows a single exponential decay model. dokumen.pub

For this compound, the presence of the phenolic hydroxyl group (an electron-donating group) and the extended π-conjugation from the two styryl groups would be expected to result in fluorescent behavior. Research on structurally similar compounds, such as other styryl derivatives, shows that their quantum yields and lifetimes are significantly influenced by factors like solvent polarity and structural rigidity. For instance, restricting the rotation of molecular components can often lead to an increase in fluorescence quantum yield by reducing non-radiative decay pathways.

Exploration of Charge Transfer Phenomena in Molecular Assemblies

Charge transfer (CT) is a fundamental process in chemistry and materials science where an electron is transferred from an electron-donating moiety to an electron-accepting moiety, often initiated by the absorption of light (photoinduced charge transfer). This phenomenon is central to the function of organic photovoltaics, photocatalysis, and molecular electronics.

Molecular assemblies designed to study CT typically consist of donor (D) and acceptor (A) units linked together or self-assembled in close proximity. In the case of this compound, the phenol ring can act as an electron donor, while the styryl groups constitute a π-conjugated system that can participate in charge delocalization and transfer.

The exploration of charge transfer in molecular assemblies involving a compound like this compound would involve several key aspects:

Formation of Donor-Acceptor (D-A) Systems: this compound could be incorporated into larger supramolecular structures. unito.it For example, it could be co-assembled with known electron-acceptor molecules, where the phenol acts as the donor. The efficiency of CT is highly dependent on the spatial arrangement and electronic coupling between the donor and acceptor.

Mechanism of Charge Transfer: Upon photoexcitation, an electron from the Highest Occupied Molecular Orbital (HOMO), typically localized on the donor (the phenol group), is promoted to the Lowest Unoccupied Molecular Orbital (LUMO). In a D-A system, if the acceptor's LUMO is energetically accessible, the electron can transfer from the excited donor to the acceptor, creating a charge-separated state (D+-A-). The study of such processes often involves advanced spectroscopic techniques like transient absorption spectroscopy, which can detect the characteristic spectral signatures of the resulting radical ions on timescales from femtoseconds to microseconds.

Through-Space vs. Through-Bond Transfer: Charge transfer can occur either through the covalent bonds connecting the donor and acceptor (through-bond) or directly between them if they are held in close spatial proximity by a non-covalent framework (through-space). Supramolecular assemblies, such as those built with host-guest interactions, provide a powerful platform for studying through-space charge transfer. unito.it The efficiency of this process is highly sensitive to the distance and orientation between the donor and acceptor moieties.

While specific studies on this compound in charge transfer assemblies are not prominent in the searched literature, the principles derived from studies of other D-A systems are directly applicable. The combination of a good electron donor (phenol) and a conjugated π-system (distyryl) makes this compound a potentially valuable building block for the construction of photoactive molecular materials.

Environmental Research on 2,4 Distyrylphenol

Mechanistic Studies of Environmental Degradation Pathways

The degradation of chemical compounds in the environment can occur through biotic and abiotic processes. For 2,4-distyrylphenol, which is a component of styrenated phenol (B47542), the expectation is that it will primarily partition to soil and sediment. service.gov.uk

Standard tests indicate that styrenated phenol, as a mixture, is not readily biodegradable. service.gov.uk However, there are indications of degradation from related substances, and due to its function as an antioxidant, it is expected to react with oxidants in the environment, leading to an assumption of inherent degradability. service.gov.uk The degradation of similar phenolic compounds, such as 2,4-dichlorophenol (B122985) (2,4-DCP), is known to be primarily driven by enzymatic processes carried out by soil microorganisms. nih.govresearchgate.net Numerous microbial strains, including species of Pseudomonas, Achromobacter, and Cupriavidus, have been identified as capable of degrading 2,4-DCP. nih.govresearchgate.netpsu.edu These microorganisms utilize enzymes to break down the aromatic structure of such compounds. nih.gov While specific studies on the microbial degradation of this compound are not detailed, the principles of microbial degradation of structurally related phenols suggest that similar pathways could be involved.

Abiotic degradation involves non-biological processes such as photolysis (degradation by light) and hydrolysis (reaction with water). up.pt As an antioxidant, this compound is susceptible to abiotic degradation through oxidative processes. service.gov.uk

A hydrolysis-oxidation test conducted on distyrenated phenol showed minimal elimination of the substance over the study period, and no detectable degradation products were formed. service.gov.uk This suggests that hydrolysis may not be a significant degradation pathway under the tested conditions. service.gov.uk

Photodegradation, the breakdown of molecules by light, is a significant abiotic process for many organic compounds, particularly those with aromatic rings and carbonyl groups. up.ptmdpi.com Light, especially in the UV range, can break chemical bonds and lead to the fragmentation of polymer chains. up.ptmdpi.com For phenolic compounds like 2,4-dichlorophenol, photolysis is considered a main route of non-biological degradation. wfduk.org While specific photolysis studies on this compound were not found, its chemical structure suggests a potential for photodegradation.

Formation of Transformation Products and Environmental Fate Modeling

During degradation processes, original compounds can be transformed into new substances known as transformation products. For instance, the degradation of the herbicide 2,4-D leads to the formation of 2,4-dichlorophenol (2,4-DCP) as a major metabolite. nih.gov The environmental fate of these transformation products is also a critical area of study.

In a hydrolysis-oxidation study of distyrenated phenol, no detectable degradation products were observed, indicating that under those specific conditions, transformation products were not formed in significant amounts. service.gov.uk However, it is important to note that the degradation of other phenolic compounds, like 2,4-DCP, can lead to various intermediates before complete mineralization. researchgate.net

Environmental fate modeling for the components of styrenated phenol, including distyrenated phenol, has been conducted using programs like EPIWIN. service.gov.uk These models predict the partitioning of the chemical in different environmental compartments. For styrenated phenol, it is predicted to partition mainly to soil and sediment. service.gov.uk

Table 1: Predicted Environmental Partitioning of Styrenated Phenol Components

Environmental Compartment Predicted Partitioning
Soil Major
Sediment Major
Water Minor
Air Minor

This table is a qualitative summary based on the expectation that styrenated phenol partitions mainly to soil and sediment. service.gov.uk

Research on Adsorption/Desorption Mechanisms in Environmental Matrices

The interaction of chemicals with environmental matrices like soil and sediment is governed by adsorption and desorption processes. frontiersin.org These processes influence the mobility and bioavailability of the compound. The degree of adsorption depends on various factors, including the properties of the chemical (e.g., hydrophobicity) and the characteristics of the environmental matrix (e.g., organic matter content, pH). frontiersin.org

For phenolic compounds, adsorption to soil and sediment is a key process. researchgate.net The adsorption of 2,4-dichlorophenol, for example, is influenced by pH and the nature of the adsorbent. researchgate.net Studies on other organic pollutants have shown that adsorption can involve a combination of physical and chemical mechanisms, including pore diffusion, electrostatic attraction, π–π interactions, and hydrogen bonding. researchgate.net

Desorption is the process by which an adsorbed substance is released from a surface. mdpi.com This can be influenced by changes in environmental conditions such as salinity and pH. mdpi.com For example, high salinity and alkaline environments can promote the desorption of some antibiotics from microplastics. mdpi.com While specific adsorption/desorption studies for this compound are not detailed in the provided results, the principles governing the behavior of other phenolic compounds suggest that these processes are critical to its environmental fate. frontiersin.orgresearchgate.net

Table 2: Factors Influencing Adsorption/Desorption of Phenolic Compounds

Factor Influence on Adsorption/Desorption
pH Affects the ionization state of the compound and surface charge of the adsorbent. wfduk.orgresearchgate.net
Organic Matter Generally increases adsorption due to hydrophobic interactions. wfduk.org
Salinity Can influence the solubility of the compound and competition for adsorption sites. mdpi.com
Temperature Can affect the thermodynamics of the adsorption process. researchgate.net

This table summarizes general factors influencing the adsorption and desorption of phenolic compounds based on research on related substances.

Q & A

Q. What are the established synthetic routes for 2,4-Distyrylphenol, and how can reaction conditions be optimized for yield and purity?

this compound synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, to form the stilbene backbone. Key steps include:

  • Precursor preparation : Start with halogenated phenolic derivatives (e.g., 4-bromophenol) and styryl boronic acids.
  • Catalyst selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems to enhance coupling efficiency .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction kinetics .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), monitored via TLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

  • ¹H/¹³C NMR : Identify phenolic -OH (~5 ppm in DMSO-d₆) and trans-stilbene protons (δ 6.5–7.5 ppm with coupling constants J ≈ 16 Hz) .
  • IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹) stretches .
  • Mass spectrometry : Use high-resolution MS (HRMS) to match the molecular ion peak with the theoretical mass (e.g., C₂₀H₁₆O₂: 288.1150 Da) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste disposal : Segregate organic waste and follow institutional guidelines for phenolic compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from impurities or assay variability. Mitigation strategies include:

  • Purity validation : Use HPLC (>99% purity) to eliminate confounding effects from byproducts .
  • Dose-response standardization : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate across cell lines (e.g., HEK293, HeLa) .
  • Control experiments : Include reference compounds (e.g., resveratrol for antioxidant assays) to calibrate activity thresholds .

Q. What computational methods are effective for predicting the photophysical properties of this compound?

  • DFT calculations : Optimize geometry using B3LYP/6-31G* to model excited-state transitions and UV-Vis absorption maxima .
  • Molecular docking : Screen for interactions with biological targets (e.g., estrogen receptors) using AutoDock Vina .
  • Solvatochromism analysis : Correlate solvent polarity (e.g., Kamlet-Taft parameters) with fluorescence emission shifts .

Q. How can reaction mechanisms for this compound derivatization be elucidated using kinetic studies?

  • Rate constant determination : Monitor intermediates via stopped-flow UV-Vis spectroscopy under pseudo-first-order conditions .
  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in acid-catalyzed reactions .
  • Activation energy calculation : Perform Arrhenius plots from kinetic data collected at 25–80°C .

Q. What advanced characterization techniques address crystallinity challenges in this compound-based materials?

  • Single-crystal XRD : Resolve π-π stacking distances (typically 3.5–4.0 Å) in crystalline films .
  • DSC/TGA : Measure melting points (∼250°C) and thermal stability (<5% weight loss up to 200°C) .
  • Polarized microscopy : Assess liquid crystalline behavior via texture analysis under crossed polarizers .

Q. What environmental impact assessments are relevant for this compound in ecological studies?

  • Biodegradation assays : Use OECD 301B guidelines to quantify half-life in aqueous systems .
  • Toxicity profiling : Conduct Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays .
  • Leaching studies : Simulate soil-column models to evaluate groundwater contamination risks .

Methodological Resources

  • Database cross-referencing : Search PubChem (CID: 21811946) and EPA DSSTox (DTXSID40451693) for spectral/toxicity data .
  • Synthetic protocols : Refer to multi-step methodologies in and for reproducible synthesis .
  • Analytical validation : Use supplementary figures in for comparative spectral libraries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.